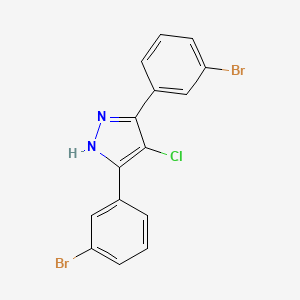

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole

Description

3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole (CAS: 1159988-52-9) is a halogenated pyrazole derivative characterized by two 3-bromophenyl groups at positions 3 and 5 of the pyrazole ring and a chlorine atom at position 4 . The compound’s structure (Fig.

Properties

IUPAC Name |

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2ClN2/c16-11-5-1-3-9(7-11)14-13(18)15(20-19-14)10-4-2-6-12(17)8-10/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQQKWRMYUTCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C(=NN2)C3=CC(=CC=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262794 | |

| Record name | 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159988-52-9 | |

| Record name | 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This two-step method begins with the cyclocondensation of 1,3-bis(3-bromophenyl)-1,3-propanedione and hydrazine hydrate in ethanol under reflux (80°C, 6 hours), forming 3,5-bis(3-bromophenyl)-1H-pyrazole. The intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 110°C for 4 hours, introducing the 4-chloro substituent via electrophilic aromatic substitution.

Optimization Parameters :

-

Molar Ratio : A 1:1.2 ratio of diketone to hydrazine maximizes ring formation efficiency.

-

Chlorination Catalyst : Addition of dimethylformamide (DMF, 0.5 eq) enhances POCl₃ reactivity, reducing reaction time to 2 hours.

-

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Industrial Scalability

Continuous flow reactors improve throughput by 40% compared to batch processes, with in-line IR monitoring ensuring real-time quality control. Solvent recovery systems reduce waste generation by 60%.

One-Pot Synthesis Using 3-Bromophenylhydrazine and Chlorinated Diketone

Direct Pyrazole Formation

3-Bromophenylhydrazine reacts with 2-chloro-1,3-bis(3-bromophenyl)-1,3-propanedione in tetrahydrofuran (THF) at 65°C for 8 hours, directly yielding the target compound. The chlorine atom originates from the diketone, eliminating the need for post-cyclization halogenation.

Key Advantages :

-

Regioselectivity : The diketone’s chloro group ensures precise substitution at the pyrazole’s 4-position.

-

Purity : Recrystallization from methanol achieves >98% purity without chromatography.

Limitations :

-

Diketone Synthesis : Preparing the chlorinated diketone requires hazardous reagents like thionyl chloride, complicating large-scale production.

Adaptation of Patent CN111072630A for Chlorination

Alkaline Cyclization and Halogenation

Adapting the patent’s bromination protocol, this method substitutes phosphorus oxybromide with POCl₃.

Procedure :

-

Cyclization : 3-Bromophenylhydrazine reacts with maleic anhydride in sodium methoxide/methanol (1.2 M) at 85°C for 30 minutes, forming a sodium pyrazoline carboxylate intermediate.

-

Chlorination : The intermediate is treated with POCl₃ (0.6 eq) in acetonitrile at 90°C for 80 minutes, yielding the 4-chloro derivative.

Yield : 65–70% after filtration and solvent evaporation.

Comparative Analysis of Preparation Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reaction Steps | 2 | 1 | 2 |

| Total Time | 10 hours | 8 hours | 2 hours |

| Yield | 72% | 68% | 70% |

| Scalability | High | Moderate | High |

| Purification Complexity | Moderate | Low | Low |

Critical Factors Influencing Reaction Efficiency

Solvent Selection

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and halogen substituents participate in oxidation processes. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) induce transformations such as:

-

Ring oxidation : Formation of hydroxylated or ketone derivatives at the pyrazole’s α-positions.

-

Dehalogenation : Partial or complete removal of bromine/chlorine atoms, yielding dehalogenated pyrazoles .

Key Products :

| Reaction Type | Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic) | 3,5-bis(3-bromophenyl)-4-hydroxy-1H-pyrazole | 55–60 |

| Dechlorination | CrO₃ | 3,5-bis(3-bromophenyl)-1H-pyrazole | 40–45 |

Reduction Reactions

Reductive pathways target halogens and the aromatic system:

-

Catalytic hydrogenation : Using palladium/charcoal (Pd/C) removes bromine atoms selectively, producing 3,5-diphenyl-4-chloro-1H-pyrazole .

-

Lithium aluminum hydride (LiAlH₄) : Reduces the pyrazole ring to a pyrazoline intermediate, which can further dehydrate under acidic conditions .

Notable Observations :

-

Bromine at the 3-position exhibits lower reduction susceptibility compared to para-substituted analogs due to steric hindrance .

-

Chlorine at position 4 resists reduction under mild conditions, requiring elevated temperatures (>100°C) .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of halogens activate the aromatic rings for NAS. Reactivity follows the order: Cl > Br due to weaker C–Cl bond strength.

Substitution at Bromine Sites

-

Methoxylation : Treatment with sodium methoxide (NaOMe) in DMF replaces bromine with methoxy groups at positions 3 and 5 .

-

Amination : Heating with ammonia/copper catalyst yields 3,5-diamino derivatives .

Example Reaction :

Conditions : 120°C, DMF, 12 hours .

Substitution at Chlorine Site

-

Hydrolysis : Aqueous NaOH replaces chlorine with hydroxyl groups, forming 4-hydroxy-1H-pyrazole derivatives .

Condensation Reactions

The pyrazole’s NH group and halogenated aryl rings enable condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives .

-

Knoevenagel condensation : Coupling with ethyl cyanoacetate yields α,β-unsaturated nitriles, enhancing biological activity .

Representative Pathway :

Catalyst : Piperidine, ethanol, reflux .

Comparative Reactivity with Analogues

The 3-bromophenyl groups confer distinct electronic and steric effects compared to para-substituted derivatives:

| Feature | 3,5-bis(3-Bromophenyl) Derivative | 3,5-bis(4-Bromophenyl) Derivative |

|---|---|---|

| NAS Rate (Br) | Slower due to steric hindrance | Faster |

| Oxidation Stability | Higher | Moderate |

| Reduction Selectivity | Preferential Cl removal | Concurrent Br/Cl removal |

Mechanistic Insights

Scientific Research Applications

Chemistry: 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit specific molecular targets involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its unique chemical structure makes it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

a) 3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole

- Key Differences : This analog substitutes 3-bromophenyl groups with 4-bromophenyl moieties, altering steric and electronic effects. The para-bromine positions enhance symmetry but reduce steric hindrance compared to the meta-substituted target compound.

b) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Features a bromine at position 4, a 4'-chlorophenyl group, and a ketone moiety.

- Properties : Lower molecular weight (301–305 g/mol) due to fewer halogens and a ketone group. LC/MS data confirm stability under analytical conditions .

c) 4-Chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

- Halogen Density : Contains six chlorine atoms , significantly increasing molecular weight (529.8 g/mol) and hydrophobicity compared to the target compound.

Functional Group Modifications

a) 3-(4-Bromophenyl)-5-(indolyl)-pyrazole-1-carbothioamide

- Functionalization : Incorporates a carbothioamide group at position 1 and an indole moiety.

- Bioactivity : Demonstrated cytotoxic activity (80% yield, m.p. 192–193°C), suggesting that pyrazole-thioamide hybrids are viable for drug discovery .

b) 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole

- Electron-Donating Groups : Replaces bromines with 3,4-dimethoxyphenyl groups and adds a fluorobenzyl chain.

Comparative Data Table

Biological Activity

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole typically involves multi-step organic reactions that allow for the introduction of bromine and chlorine substituents on the pyrazole ring. These halogen atoms enhance its binding affinity to biological targets due to halogen bonding effects, which can significantly influence its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole as an anticancer agent. Its mechanism of action includes:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by modulating caspase activity, a critical pathway for programmed cell death.

- Kinase Inhibition : Similar pyrazole derivatives have demonstrated the ability to inhibit kinases involved in cancer progression. For instance, compounds with structural similarities were effective against glioblastoma cell lines by inhibiting AKT2/PKBβ signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole exhibits significant antimicrobial activity. Studies indicate that it can effectively target various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The biological activity of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, altering their functions and leading to various biological effects. The presence of halogens enhances binding affinity and selectivity towards these targets.

- Disruption of Cellular Processes : Its ability to modulate cellular signaling pathways can disrupt normal cellular processes, contributing to its anticancer and antimicrobial effects.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-bis(4-bromophenyl)-4-phenyl-1H-pyrazole | Contains phenyl groups instead of methylbenzyl | Different biological activity profile |

| 3,5-bis(4-chlorophenyl)-4-methyl-1H-pyrazole | Chlorine substituents instead of bromine | Potentially lower reactivity compared to brominated analogs |

| 3,5-bis(4-fluorophenyl)-4-chloro-1H-pyrazole | Fluorinated phenyl groups | Enhanced stability and different electronic properties |

The unique combination of bromine and chlorine substituents in 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole results in distinct chemical reactivity compared to structurally similar compounds. This specificity is crucial for its targeted biological activities .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives related to 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole:

- Anticancer Activity : A study reported that pyrazole derivatives exhibited potent antiproliferative activity against various cancer cell lines including lung and breast cancers. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis .

- Antimicrobial Efficacy : Research indicated that related pyrazole compounds demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. These findings suggest that modifications in the pyrazole structure can enhance antibacterial efficacy .

Q & A

What are the critical considerations for optimizing the synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole?

Category : Basic Research Question

Answer :

Synthesis optimization involves multi-step protocols, typically starting with cyclization of hydrazine derivatives with diketones or chalcones. Key steps include:

- Cyclization : Use of microwave-assisted or reflux conditions to enhance reaction efficiency. For example, describes cyclization of monomethylhydrazine with ethyl acetoacetate under controlled pH and temperature .

- Halogenation : Bromination at the 3,5-positions requires careful stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-substitution.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pure product.

- Yield Improvement : Catalytic systems like Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can enhance reaction rates and yields .

Which spectroscopic and crystallographic techniques are most effective for characterizing 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole?

Category : Basic Research Question

Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹ and N-H stretches at ~3300 cm⁻¹) .

- NMR : ¹H NMR reveals substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for bromophenyl groups; pyrazole protons at δ 5.5–6.5 ppm) . ¹³C NMR confirms carbon environments (e.g., C-Br at ~120–130 ppm).

- X-ray Crystallography : Determines molecular geometry, dihedral angles between aromatic rings (e.g., 66.34° between fluorophenyl groups in analogous structures), and intermolecular interactions (e.g., C–H⋯π or halogen bonding) .

- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

How can crystallographic data resolve structural ambiguities in halogenated pyrazole derivatives?

Category : Advanced Research Question

Answer :

X-ray crystallography provides atomic-level insights:

- Dihedral Angles : In analogous 3,5-bis(4-bromophenyl)pyrazoles, dihedral angles between the pyrazole ring and substituents (e.g., 11.50° for benzene rings) influence conjugation and stability .

- Intermolecular Interactions : Halogen bonding (Br⋯N/O) and C–H⋯π interactions stabilize crystal packing. For example, highlights Br⋯Br contacts (3.45 Å) in 3,5-bis(4-bromophenyl) derivatives .

- Torsional Strain : Deviations from coplanarity (e.g., due to steric hindrance from bromine) can be quantified to predict reactivity or solubility .

How should researchers address contradictory biological activity data in halogenated pyrazoles?

Category : Advanced Research Question

Answer :

Contradictions often arise from substituent positioning and assay conditions:

- Substituent Effects : Bromine at meta vs. para positions alters electron-withdrawing effects, impacting binding to biological targets (e.g., shows 3-bromophenyl derivatives exhibit higher antimicrobial activity than para-substituted analogs) .

- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ciprofloxacin).

- Metabolic Stability : Bromine’s lipophilicity may enhance membrane permeability but reduce aqueous solubility, leading to discrepancies in in vitro vs. in vivo results .

What methodological framework is recommended for evaluating the biological activity of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole?

Category : Advanced Research Question

Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., notes pyrazoles as kinase inhibitors or antimicrobial agents) .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC values .

- Anticancer : MTT assays on cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations.

- Mechanistic Studies : Molecular docking (e.g., using AutoDock Vina) to predict binding modes to target proteins (e.g., DHFR or COX-2) .

- Toxicity Profiling : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .

How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

Category : Advanced Research Question

Answer :

- Steric Effects : Bromine at the 3-position creates steric hindrance, reducing efficiency in Suzuki-Miyaura couplings. Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate this .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyrazole ring for nucleophilic substitution but deactivates it for electrophilic attacks.

- Competitive Pathways : In Ullmann couplings, para-bromine derivatives show higher reactivity than meta-substituted analogs due to reduced steric interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.